Technical Guide: 3,5-Dichlorobenzoic-d3 Acid for Advanced Quantitative Analysis
Technical Guide: 3,5-Dichlorobenzoic-d3 Acid for Advanced Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 3,5-Dichlorobenzoic-d3 acid, focusing on its chemical properties and its critical role as an internal standard in quantitative analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Chemical and Physical Properties
3,5-Dichlorobenzoic-d3 acid is a stable, isotopically labeled form of 3,5-Dichlorobenzoic acid. The three deuterium atoms on the aromatic ring provide a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification. Its physical and chemical properties are nearly identical to its non-labeled counterpart, ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation.
Identifiers and Chemical Attributes
This table summarizes the key identifiers and chemical properties for both the deuterated standard and its corresponding non-labeled analyte.
| Property | 3,5-Dichlorobenzoic-d3 Acid | 3,5-Dichlorobenzoic Acid |
| CAS Number | 1219803-99-2[1] | 51-36-5[2] |
| Molecular Formula | C₇D₃HCl₂O₂[3] | C₇H₄Cl₂O₂[2] |
| Molecular Weight | 194.03 g/mol [1][3] | 191.01 g/mol [2] |
| Synonyms | 3,5-Dichlorobenzoic-2,4,6-d3 Acid | Benzoic acid, 3,5-dichloro- |
| Isotopic Enrichment | ≥98 atom % D[1] | Not Applicable |
| Chemical Purity | Typically ≥98% | Typically ≥97%[2] |
Physical and Solubility Data
| Property | Value / Description |
| Appearance | White to off-white crystalline powder or solid. |
| Melting Point | 184-187 °C (for non-labeled form)[2]. The deuterated form is expected to have a very similar melting point. |
| Water Solubility | Sparingly soluble in water. |
| Organic Solvent Solubility | Soluble in organic solvents such as ethanol and acetone. |
| pKa | ~3.46 (Predicted for non-labeled form). |
| Storage Conditions | Store at room temperature in a dry, well-ventilated place[1]. Stable under recommended storage conditions. |
Application in Quantitative Analysis
The primary application of 3,5-Dichlorobenzoic-d3 acid is as an internal standard (IS) for isotope dilution mass spectrometry. In complex matrices such as environmental samples (water, soil) or biological fluids, analytical signals can be suppressed or enhanced by other co-eluting components. Using a stable isotope-labeled internal standard, which co-elutes with the analyte and experiences the same matrix effects, allows for highly accurate and precise quantification by correcting for variations in sample preparation, injection volume, and instrument response.
General Workflow for Isotope Dilution LC-MS/MS
The following diagram illustrates the typical workflow for using a deuterated internal standard in a quantitative LC-MS/MS experiment.
Experimental Protocols
Hypothetical LC-MS/MS Method for Water Analysis
The following protocol is a detailed, representative methodology for the sensitive determination of 3,5-Dichlorobenzoic acid in water, employing its deuterated analog for precise quantification.
Objective: To quantify 3,5-Dichlorobenzoic acid in surface water samples down to the ng/L (ppt) level.
1. Materials and Reagents
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Analytes: 3,5-Dichlorobenzoic acid, 3,5-Dichlorobenzoic-d3 acid (Internal Standard).
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Solvents: HPLC-grade methanol, acetonitrile, and reagent water.
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Reagents: Formic acid, ammonium acetate.
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Sample Preparation: Solid Phase Extraction (SPE) C18 cartridges.
2. Standard Preparation
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Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the internal standard in methanol.
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Working Standard Mix: Create a series of calibration standards by diluting the analyte stock solution in reagent water.
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Internal Standard Spiking Solution: Prepare a solution of 3,5-Dichlorobenzoic-d3 acid at a fixed concentration (e.g., 50 ng/mL) in methanol.
3. Sample Preparation (Solid Phase Extraction)
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Sample Acidification: Acidify 100 mL of the water sample to pH ~3 with formic acid.
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Spiking: Add a precise volume of the Internal Standard Spiking Solution to the sample.
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SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 6 mL of methanol followed by 6 mL of reagent water (pH 3).
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Sample Loading: Pass the entire water sample through the SPE cartridge at a flow rate of ~5 mL/min.
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Washing: Wash the cartridge with 5 mL of reagent water to remove interferences.
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Drying: Dry the cartridge under vacuum or with nitrogen for 10 minutes.
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Elution: Elute the analyte and internal standard from the cartridge with 5 mL of methanol into a collection tube.
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Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 1 mL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
4. LC-MS/MS Instrumental Conditions
| Parameter | Setting |
| LC System | UHPLC System |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 10% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions, re-equilibrate. |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
5. Mass Spectrometry Parameters (MRM Transitions)
To set up the MRM method, the precursor ions (deprotonated molecules, [M-H]⁻) and their most abundant, specific product ions must be determined via infusion experiments. The expected transitions are:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) |
| 3,5-Dichlorobenzoic Acid | 189.0 | 145.0 (loss of CO₂) | Optimized (e.g., -15 eV) |
| 3,5-Dichlorobenzoic-d3 Acid | 192.0 | 148.0 (loss of CO₂) | Optimized (e.g., -15 eV) |
Note: The exact m/z values and collision energies must be empirically optimized on the specific instrument being used.
Visualization of the Experimental Workflow
The following diagram details the specific steps outlined in the hypothetical analytical protocol.
Spectroscopic and Fragmentation Data
Analysis of both the labeled and non-labeled compound by mass spectrometry is crucial for method development.
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Mass Spectrometry (MS): In negative ESI mode, 3,5-Dichlorobenzoic acid readily deprotonates to form the [M-H]⁻ ion at m/z 189.0 (for C₇H₂³⁵Cl₂O₂H). Due to the natural abundance of the ³⁷Cl isotope, a characteristic isotopic pattern will be observed with major peaks at m/z 189, 191, and 193. For the deuterated standard, this entire pattern is shifted up by 3 mass units, with the primary [M-H]⁻ ion appearing at m/z 192.0.
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Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) of the precursor ion (m/z 189.0) typically results in the neutral loss of carbon dioxide (44 Da), yielding a prominent product ion at m/z 145.0. This highly specific transition (189.0 → 145.0) is ideal for MRM-based quantification. The corresponding transition for the internal standard would be 192.0 → 148.0.
This technical guide provides the foundational information required for researchers to effectively utilize 3,5-Dichlorobenzoic-d3 acid as an internal standard for robust and accurate quantitative analysis. The provided hypothetical method serves as a strong template for the development and validation of specific assays in relevant matrices.
